molecular formula C17H9N3OS2 B12721139 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl- CAS No. 110543-88-9

10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-

Cat. No.: B12721139
CAS No.: 110543-88-9
M. Wt: 335.4 g/mol
InChI Key: UZISPEOQZIVWNI-UHFFFAOYSA-N
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Description

“10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” typically involves multi-step organic reactions. Common starting materials might include benzothiophene derivatives, thiadiazole, and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce nitro groups to amines or other functional group transformations.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a catalyst in certain reactions.

Biology

Biologically, compounds with similar structures often exhibit antimicrobial, antifungal, or anticancer activities. They might be studied for their potential therapeutic applications.

Medicine

In medicine, such compounds could be investigated for their pharmacological properties, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Known for their biological activities.

    Thiadiazole Compounds: Often exhibit antimicrobial properties.

    Pyrimidine Analogues: Widely studied for their therapeutic potential.

Uniqueness

What sets “10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-phenyl-” apart is its unique combination of these three heterocyclic systems, potentially leading to novel properties and applications not seen in simpler analogues.

Properties

CAS No.

110543-88-9

Molecular Formula

C17H9N3OS2

Molecular Weight

335.4 g/mol

IUPAC Name

13-phenyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one

InChI

InChI=1S/C17H9N3OS2/c21-16-13-11-8-4-5-9-12(11)22-15(13)18-17-20(16)19-14(23-17)10-6-2-1-3-7-10/h1-9H

InChI Key

UZISPEOQZIVWNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=C(N=C3S2)SC5=CC=CC=C54

Origin of Product

United States

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